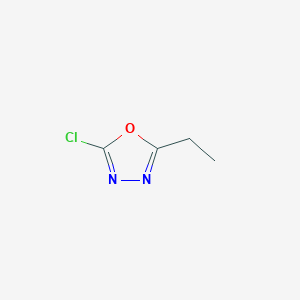

2-Chloro-5-ethyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSJJNAECOUKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368394-17-5 | |

| Record name | 2-chloro-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Ethyl 1,3,4 Oxadiazole

Electronic Properties and Aromaticity Considerations within the 1,3,4-Oxadiazole (B1194373) Ring

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms significantly influences its electronic characteristics and aromaticity.

Electron Density Distribution and its Influence on Reactivity

The 1,3,4-oxadiazole ring is an electron-deficient system. This is due to the presence of two electronegative nitrogen atoms, which are akin to those in pyridine (B92270), and an oxygen atom within the five-membered ring. The electron-withdrawing inductive effect of these heteroatoms leads to a significant reduction in electron density at the C2 and C5 carbon atoms. This low electron density at the carbon atoms is a key factor governing the ring's reactivity, making it generally resistant to electrophilic attack at these positions but susceptible to nucleophilic attack. ekb.egsphinxsai.com

Impact of Chloro and Ethyl Substituents on Ring Electronics

The substituents at the C2 and C5 positions play a crucial role in modulating the electronic properties and reactivity of the 1,3,4-oxadiazole ring.

The chloro group at the C2 position is a key functional handle. It is an electronegative atom that further withdraws electron density from the already electron-poor C2 carbon via an inductive effect. This enhances the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic substitution directly on the carbon atoms of the 1,3,4-oxadiazole ring is generally not a favored reaction pathway due to the ring's electron-deficient nature.

Challenges and Conditions for Carbon-Atom Electrophilic Attack

The low electron density at the C2 and C5 positions of the 1,3,4-oxadiazole ring presents a significant barrier to attack by electrophiles. ekb.egsphinxsai.com Standard electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts acylation are typically unsuccessful on the unsubstituted 1,3,4-oxadiazole ring. For electrophilic substitution to occur on a substituent, such as an aryl group attached to the oxadiazole ring, the conditions need to be carefully controlled to avoid degradation of the heterocyclic core.

Preferred Electrophilic Attack at Nitrogen Centers

While electrophilic attack at the carbon atoms is disfavored, the nitrogen atoms of the 1,3,4-oxadiazole ring possess lone pairs of electrons and are thus nucleophilic centers. Electrophilic attack, such as alkylation or acylation, can occur at these nitrogen atoms, leading to the formation of 1,3,4-oxadiazolium salts. biosynth.com The presence of an electron-releasing group can enhance the reactivity of the nitrogen atoms towards electrophiles. sphinxsai.com

Nucleophilic Substitution Reactions

In stark contrast to its inertness towards electrophiles, the 2-chloro-5-ethyl-1,3,4-oxadiazole is highly reactive towards nucleophiles, particularly at the C2 position. The chlorine atom acts as an excellent leaving group, enabling a variety of nucleophilic substitution reactions. This reactivity provides a versatile platform for the synthesis of a wide range of 2,5-disubstituted 1,3,4-oxadiazole derivatives.

The general mechanism for nucleophilic substitution on 2-chloro-1,3,4-oxadiazoles involves the attack of a nucleophile on the electron-deficient C2 carbon, followed by the departure of the chloride ion. This reaction can proceed through a standard SNAr (Nucleophilic Aromatic Substitution) mechanism.

Numerous studies have demonstrated the displacement of the chloro group in 2-chloro-1,3,4-oxadiazoles by various nucleophiles. For instance, reactions with amines, thiols, and alkoxides lead to the corresponding 2-amino, 2-thio, and 2-alkoxy-1,3,4-oxadiazole derivatives.

Below is a table summarizing representative nucleophilic substitution reactions on 2-chloro-1,3,4-oxadiazole (B15249893) derivatives with different nucleophiles, which are analogous to the expected reactivity of this compound.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines (e.g., anilines, piperazine) | 2-Amino-1,3,4-oxadiazoles | Base (e.g., triethylamine, pyridine), Solvent (e.g., THF, acetone), Room Temperature to Reflux | acs.org |

| Thiols (e.g., thiophenol, 2-mercaptobenzothiazole) | 2-Thio-1,3,4-oxadiazoles | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, acetone) | ekb.egwjpsonline.com |

| Alkoxides (e.g., sodium methoxide) | 2-Alkoxy-1,3,4-oxadiazoles | Corresponding alcohol, Base | thieme-connect.de |

| Hydrazides | 2-Hydrazinyl-1,3,4-oxadiazoles | Solvent (e.g., ethanol), Reflux | mdpi.com |

These reactions are generally high-yielding and provide a straightforward method for the diversification of the 1,3,4-oxadiazole core. For example, the reaction of a 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) derivative with piperazine (B1678402) derivatives in the presence of a base like pyridine in THF has been shown to proceed efficiently to give the corresponding 2-((piperazin-1-yl)methyl)-1,3,4-oxadiazole products. acs.org Similarly, the reaction of 5-aryl-1,3,4-oxadiazole-2-thiols with electrophiles like alkyl halides in the presence of a base like sodium hydride in DMF is a common method for synthesizing S-substituted derivatives. wjpsonline.com

Reactivity of the Halogen-Substituted Carbon (C-2) Towards Nucleophiles

The carbon atom at the C-2 position of the 1,3,4-oxadiazole ring is electron-deficient and, when substituted with a good leaving group like chlorine, becomes highly susceptible to nucleophilic attack. rroij.combhu.ac.in This reactivity allows for the facile displacement of the chloro substituent by a variety of nucleophiles. thieme-connect.de This process is a common and effective method for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazole derivatives. thieme-connect.debohrium.com

Common nucleophiles that readily react with 2-chloro-1,3,4-oxadiazoles include amines, hydrazines, thiols, and azide (B81097) ions. bhu.ac.inthieme-connect.de For instance, the reaction of 2-chloro-5-substituted-1,3,4-oxadiazoles with amines or thiourea (B124793) leads to the corresponding 2-amino or 2-thioureido-1,3,4-oxadiazoles. bhu.ac.in Similarly, reactions with phenacyl bromides in the presence of a base can be used to introduce a variety of substituents at the 2-position through nucleophilic substitution. nih.gov

An illustrative example is the reaction of 5-substituted 2-chloro-1,3,4-oxadiazoles with anthranilic acid. In this case, the initial nucleophilic displacement of the chlorine atom by the amino group is followed by an intramolecular cyclization, resulting in the formation of a tricyclic product. thieme-connect.de The thiol group in 5-substituted-1,3,4-oxadiazolin-2-thiones, which can be considered a tautomeric form of the corresponding 2-mercapto-1,3,4-oxadiazole, is a strong nucleophile and readily participates in substitution reactions. nih.govtandfonline.com

The table below summarizes the outcomes of nucleophilic substitution reactions on 2-chloro-1,3,4-oxadiazole derivatives with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine | 2-Amino-1,3,4-oxadiazole derivative |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 2-Hydrazinyl-1,3,4-oxadiazole derivative |

| Thiol | Thiophenol | 2-(Thiophenyl)-1,3,4-oxadiazole derivative |

| Azide Ion | Sodium Azide | 2-Azido-1,3,4-oxadiazole derivative |

| Carboxylate | Anthranilic acid | 2-Substituted-1,3,4-oxadiazole with subsequent cyclization |

Ring Cleavage Reactions Initiated by Nucleophilic Attack

While nucleophilic substitution at the C-2 position is a primary reaction pathway, the 1,3,4-oxadiazole ring is also susceptible to cleavage under nucleophilic conditions, particularly in the presence of strong bases or acids. rroij.comsphinxsai.comresearchgate.net The attack of a nucleophile at the C-2 or C-5 position can lead to the opening of the heterocyclic ring. bhu.ac.inlookchemmall.com

For example, the reaction of 2,5-disubstituted 1,3,4-oxadiazoles with primary amines can result in ring cleavage to form N,N'-diacylhydrazine derivatives. bhu.ac.in These intermediates can sometimes undergo recyclization to form 1,2,4-triazole (B32235) derivatives. bhu.ac.inlookchemmall.com The stability of the 1,3,4-oxadiazole ring is enhanced by the presence of aryl substituents, which can make ring cleavage less favorable. rroij.com However, even with stabilizing groups, strong nucleophiles or harsh reaction conditions can promote ring opening. For instance, attempts to eliminate a benzotriazolyl group from a 1-( rroij.comsphinxsai.comlookchemmall.comoxadiazol-2-ylmethyl)-1H-benzotriazole derivative using strong bases like potassium t-butoxide resulted in the cleavage of the oxadiazole ring. lookchemmall.com

Influence of Substituents on Nucleophilic Reaction Outcomes

The nature of the substituent at the C-5 position of the 2-chloro-1,3,4-oxadiazole ring significantly influences the outcome of nucleophilic reactions. Electron-withdrawing groups and electron-donating groups can affect the reactivity of the C-2 position and the stability of the oxadiazole ring.

Electron-withdrawing groups at the C-5 position are expected to increase the electrophilicity of the C-2 carbon, thereby accelerating the rate of nucleophilic substitution. otterbein.edu Conversely, electron-donating groups may decrease the reactivity towards nucleophiles. One study on the synthesis of 1,3,4-oxadiazoles found that starting materials with electron-withdrawing or neutral substituents reacted more reliably than those with electron-donating substituents. otterbein.edu For example, the reaction with 4-chlorobenzoic acid (an electron-withdrawing group) proceeded with a higher yield compared to 4-bromobenzoic acid. otterbein.edu

The table below provides a qualitative summary of the expected influence of substituent electronic effects on the reactivity of 2-chloro-5-substituted-1,3,4-oxadiazoles.

| Substituent at C-5 (Example) | Electronic Effect | Expected Effect on Nucleophilic Substitution at C-2 |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Increased reactivity |

| Chloro (-Cl) | Electron-Withdrawing | Increased reactivity |

| Hydrogen (-H) | Neutral | Baseline reactivity |

| Methyl (-CH₃) | Electron-Donating | Decreased reactivity |

| Methoxy (-OCH₃) | Strong Electron-Donating | Decreased reactivity |

Ring Rearrangement Reactions

In addition to substitution and ring-opening reactions, oxadiazoles (B1248032) can undergo various rearrangement reactions, often induced by thermal or photochemical means.

Thermal and Photochemical Transformations of Oxadiazoles

The 1,3,4-oxadiazole ring is generally considered thermally stable, with its stability increasing with the presence of aryl substituents. bhu.ac.in However, certain derivatives can undergo thermal or photochemical transformations. For example, 1,3,4-oxadiazolin-5-ones are known to undergo ring-opening reactions under both thermal and photochemical conditions. bhu.ac.in

Comparative Analysis of Reactivity with Other Oxadiazole Isomers (e.g., 1,2,4-Oxadiazoles)

The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) exhibit distinct chemical and physical properties due to the different arrangements of the heteroatoms in the ring. rroij.commdpi.com The 1,3,4- and 1,2,4-isomers are the most extensively studied. rroij.com

A key difference in reactivity lies in their susceptibility to ring cleavage and rearrangement. The 1,2,4-oxadiazole (B8745197) ring is known for its high propensity for rearrangement reactions, which is attributed to its relatively low aromaticity and the weak O-N bond. chim.itmdpi.com This isomer can undergo rearrangements to form other heterocyclic systems under thermal or photochemical conditions. chim.it Nucleophilic attack on 1,2,4-oxadiazoles can also lead to ring opening and subsequent rearrangement, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.itacs.org

In contrast, the 1,3,4-oxadiazole ring is generally more stable and less prone to rearrangement, although ring cleavage can occur under specific conditions as previously discussed. bhu.ac.in A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers has shown significant differences in their physicochemical properties, with the 1,3,4-isomer generally exhibiting lower lipophilicity. acs.org This difference is attributed to their distinct charge distributions and dipole moments. acs.org

The table below compares the general reactivity of 1,3,4- and 1,2,4-oxadiazoles.

| Feature | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |

| General Stability | Generally more stable | Less stable, prone to rearrangement |

| Aromaticity | Moderate | Lower |

| Primary Reaction with Nucleophiles | Substitution at C-2/C-5 or ring cleavage | Rearrangement (e.g., ANRORC), substitution |

| Key Bond Susceptibility | C-O and C-N bonds | Weak O-N bond |

Reaction Mechanisms and Intermediate Characterization

The reactions of this compound are governed by the electrophilic nature of the C-2 carbon. Nucleophilic substitution reactions on 2-halo-1,3,4-oxadiazoles are believed to proceed through a typical addition-elimination mechanism. The nucleophile first attacks the electron-deficient C-2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the oxadiazole ring, yielding the substituted product.

Ring cleavage reactions initiated by nucleophiles also involve the formation of an initial adduct. lookchemmall.com The subsequent steps, however, lead to the breaking of the ring bonds. For instance, in the reaction with amines, the initial adduct can undergo proton transfer and bond reorganization, leading to the formation of a diacylhydrazine derivative. bhu.ac.in

In some cases, the initially formed ring-opened intermediate can undergo further reactions, such as intramolecular cyclization. This is observed in the reaction of 2-chloro-1,3,4-oxadiazoles with N-nucleophiles, which can lead to the formation of 1,2,4-triazoles. lookchemmall.com The characterization of these intermediates is often challenging due to their transient nature, but their existence is inferred from the final products and by analogy with related heterocyclic systems.

A plausible mechanism for the rearrangement of 5-substituted 1H-tetrazoles to 1,3,4-oxadiazoles, known as the Huisgen reaction, involves the formation of an unstable N-acylated tetrazole intermediate. This intermediate then undergoes ring-opening with the elimination of nitrogen, followed by cyclization to the 1,3,4-oxadiazole. acs.org

Spectroscopic Evidence for Reaction Intermediates

Detailed spectroscopic studies to identify and characterize reaction intermediates of this compound are not described in the current body of scientific literature. Generally, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer-like intermediate is often postulated. For this compound, a nucleophilic attack at the C2 carbon would lead to a tetrahedral intermediate.

Table 1: Postulated Reaction Intermediate in Nucleophilic Substitution

| Reactant | Nucleophile | Postulated Intermediate | Spectroscopic Signature (Hypothetical) |

| This compound | Nu⁻ | Tetrahedral Meisenheimer-like complex | A transient species, potentially observable via low-temperature NMR or specialized spectroscopic techniques. Expected changes in ¹³C NMR chemical shifts for the C2 and C5 carbons of the oxadiazole ring. |

While spectroscopic data for various 2,5-disubstituted-1,3,4-oxadiazoles are available, providing characteristic ranges for ¹H and ¹³C NMR signals of the ethyl group and the oxadiazole ring carbons, no specific data exists for the transient intermediates formed during its reactions. The characterization of such short-lived species would require advanced techniques like stopped-flow NMR or matrix isolation spectroscopy, which have not been reported for this compound.

Kinetic and Thermodynamic Aspects of Reactions

A critical aspect of understanding the chemical behavior of a compound is the quantitative analysis of its reaction rates and thermodynamic parameters. This includes the determination of rate constants, activation energies, and changes in enthalpy and entropy during a chemical transformation.

Regrettably, a search of scientific databases reveals a complete absence of kinetic and thermodynamic data for reactions involving this compound. Such studies are crucial for optimizing reaction conditions, understanding reaction mechanisms, and predicting the feasibility of chemical processes.

Table 2: Missing Kinetic and Thermodynamic Data for Nucleophilic Substitution

| Reaction Parameter | Data Type | Status for this compound |

| Kinetics | Rate constants (k) | Not available |

| Activation Energy (Ea) | Not available | |

| Pre-exponential factor (A) | Not available | |

| Thermodynamics | Enthalpy of reaction (ΔH) | Not available |

| Entropy of reaction (ΔS) | Not available | |

| Gibbs Free Energy of reaction (ΔG) | Not available |

The lack of this fundamental data prevents a detailed comparison of its reactivity with other halogenated heterocycles and hinders the development of predictive models for its chemical behavior. Computational studies could offer theoretical insights into these parameters, but published research in this specific area is also wanting.

Derivatization and Functionalization Strategies for 2 Chloro 5 Ethyl 1,3,4 Oxadiazole

Functional Group Transformations at the Ethyl Moiety

The ethyl group at the 5-position of the oxadiazole ring, while generally stable, can undergo a variety of transformations to introduce new functional groups and extend the carbon framework. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Oxidation: The ethyl side chain of 2-Chloro-5-ethyl-1,3,4-oxadiazole is susceptible to oxidation under appropriate conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or quinolinium dichromate, can oxidize the ethyl group. researchgate.netsrce.hr Depending on the reaction conditions, the oxidation can yield either 2-acetyl-5-chloro-1,3,4-oxadiazole or further oxidize to the corresponding carboxylic acid, 2-chloro-1,3,4-oxadiazole-5-carboxylic acid. The aromatic nature of the oxadiazole ring is generally preserved during such transformations. uomus.edu.iq The Riley oxidation, using selenium dioxide (SeO₂), is another method that can be employed for the selective oxidation of α-methyl or methylene (B1212753) groups of heterocyclic compounds to the corresponding carbonyls. mdpi.com

Reduction: The ethyl group is already in a reduced state and is generally inert to further reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd/C) that would, for example, reduce a nitro group. mdpi.com The 1,3,4-oxadiazole (B1194373) ring itself is also resistant to reduction under these conditions. However, more forcing conditions or specialized reducing agents could potentially lead to the reduction of the heterocyclic ring, though this is often a less controlled process. For instance, systems like sodium borohydride (B1222165) in the presence of transition metal salts have been shown to reduce various nitrogen-containing heterocycles. jst.go.jp

The ethyl group can serve as a handle for carbon chain elongation or the introduction of branching. One common strategy involves the halogenation of the α-position of the ethyl group, followed by nucleophilic substitution or coupling reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom at the benzylic-like position, which can then be used in subsequent reactions.

Another approach for chain elongation is through a chemo-enzymatic process. Carboxylic acid reductases (CARs) can reduce a carboxylic acid to an aldehyde, which can then undergo a Wittig reaction to form an α,β-unsaturated ester, effectively elongating the carbon chain by two atoms. beilstein-journals.org While this has been demonstrated for various aromatic carboxylic acids, a similar approach could be envisioned starting from an oxidized derivative of the ethyl group.

Halogen-Mediated Cross-Coupling Reactions at the Chloro-Substituent

The chlorine atom at the 2-position of the oxadiazole ring is a key site for functionalization, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. 2-Chloro-1,3,4-oxadiazoles can be coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. otterbein.educmu.ac.thacademie-sciences.fr While direct examples for the 5-ethyl derivative are not prevalent in the literature, the reactivity is expected to be analogous to other 2-chloro-5-substituted-1,3,4-oxadiazoles. These reactions typically employ catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases such as Na₂CO₃ or K₂CO₃. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions with 2-Halo-1,3,4-oxadiazoles

| Oxadiazole Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2,5-Diphenyl-1,3,4-oxadiazole | 93 | mdpi.com |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Aminophenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄/Na₂CO₃ | 2-(4-Aminophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 96 | mdpi.com |

| 2-(5-Bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2-(5-(4-Chlorophenyl)thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | 62 | cmu.ac.th |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov this compound can react with various terminal alkynes to produce 2-alkynyl-5-ethyl-1,3,4-oxadiazole derivatives, which are valuable precursors for more complex molecules.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net this compound can be coupled with various alkenes, such as styrenes, to yield 2-alkenyl-5-ethyl-1,3,4-oxadiazole derivatives.

The chloro group at the 2-position of the oxadiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles to form C-N, C-O, and C-S bonds, respectively.

C-N Bond Formation: Amines can displace the chloride to form 2-amino-5-ethyl-1,3,4-oxadiazole derivatives. These reactions can be performed thermally or under metal catalysis (e.g., Buchwald-Hartwig amination). A variety of primary and secondary amines can be used as nucleophiles. d-nb.info

C-O Bond Formation: Alcohols and phenols can react with this compound, typically in the presence of a base, to yield the corresponding 2-alkoxy or 2-aryloxy ethers.

C-S Bond Formation: Thiols are excellent nucleophiles and readily displace the chloride to form 2-thioether derivatives. rasayanjournal.co.in For instance, reaction with thiophenols in the presence of a base like potassium carbonate provides a straightforward route to 2-(arylthio)-5-ethyl-1,3,4-oxadiazoles. nih.gov

Table 2: Examples of Nucleophilic Substitution on 2-Substituted-1,3,4-oxadiazoles

| Oxadiazole Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Phenacyl bromide | Base | 3-Phenacyl-5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2-thione | - | nih.gov |

| 2-Chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide | 5-Aryl-1,3,4-oxadiazole-2-thione | K₂CO₃ | 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide | - | rasayanjournal.co.in |

Functionalization of the 1,3,4-Oxadiazole Ring System

While the 1,3,4-oxadiazole ring is generally stable due to its aromatic character, it can undergo functionalization under specific conditions. Direct C-H functionalization is a powerful strategy to introduce substituents without pre-functionalization. For instance, palladium-catalyzed direct C-H arylation of 2-substituted 1,3,4-oxadiazoles with aryl halides has been reported. mdpi.com This reaction typically occurs at the C5 position if it is unsubstituted. In the case of this compound, the C5 position is already substituted, making direct C-H functionalization on the ring less likely. However, metalation of the oxadiazole ring followed by trapping with an electrophile is another potential route for functionalization. acs.org

Introduction of Additional Heteroatoms or Carbon Chains

The chlorine atom on the this compound ring is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of heteroatom- and carbon-based nucleophiles. This provides a direct route to introduce diverse chemical entities onto the oxadiazole core.

Nucleophilic Substitution with Heteroatoms:

The reaction of this compound with various nucleophiles is a cornerstone of its functionalization. Due to the electron-withdrawing nature of the oxadiazole ring, the carbon atom bonded to the chlorine is highly electrophilic and readily undergoes substitution. nih.govglobalresearchonline.net

Nitrogen nucleophiles, such as primary and secondary amines, can be readily coupled with this compound to furnish 2-amino-5-ethyl-1,3,4-oxadiazole derivatives. globalresearchonline.netafasci.com Similarly, sulfur nucleophiles like thiols can displace the chlorine atom to form 2-thioether-substituted oxadiazoles (B1248032). mdpi.com These reactions typically proceed under basic conditions, which facilitate the deprotonation of the nucleophile.

| Nucleophile Type | Example Nucleophile | Resulting Derivative Structure |

| Nitrogen | Primary Amine (R-NH₂) | 2-(Alkyl/Aryl)amino-5-ethyl-1,3,4-oxadiazole |

| Nitrogen | Secondary Amine (R₂NH) | 2-Dialkylamino-5-ethyl-1,3,4-oxadiazole |

| Sulfur | Thiol (R-SH) | 2-(Alkyl/Aryl)thio-5-ethyl-1,3,4-oxadiazole |

| Oxygen | Alcohol/Phenol (R-OH) | 2-Alkoxy/Aryloxy-5-ethyl-1,3,4-oxadiazole |

Table 1: Examples of Nucleophilic Substitution Reactions on this compound.

Palladium-Catalyzed Cross-Coupling for Carbon Chain Introduction:

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the introduction of new carbon-carbon bonds. While direct literature on this compound is scarce, the reactivity of analogous 2-halo-1,3,4-oxadiazoles suggests its applicability in these transformations.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-5-ethyl-1,3,4-oxadiazole derivatives. mdpi.com

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 2-alkynyl-5-ethyl-1,3,4-oxadiazoles. wikipedia.orgrsc.org

Heck Coupling: This reaction would enable the introduction of vinyl groups by coupling with alkenes.

Buchwald-Hartwig Amination: This provides an alternative and often more general method for the formation of C-N bonds compared to traditional nucleophilic substitution, allowing for the coupling of a wider range of amines. unistra.fr

Synthesis of Symmetrical and Unsymmetrical 2,5-Disubstituted Derivatives

The 1,3,4-oxadiazole ring can be substituted at both the 2- and 5-positions. Starting from this compound, it is possible to synthesize a variety of unsymmetrical 2,5-disubstituted derivatives. The ethyl group is already present at the 5-position, and the derivatization strategies discussed in the previous section allow for the introduction of a different substituent at the 2-position.

The synthesis of symmetrical 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines. nih.govtandfonline.com However, starting from a pre-formed, unsymmetrically substituted oxadiazole like this compound inherently leads to unsymmetrical products. To create symmetrical analogs, one would need to employ a different synthetic route starting from symmetrical precursors.

Development of Hybrid Molecules Containing the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery to enhance biological activity and overcome drug resistance. dergipark.org.tr The this compound scaffold is an excellent platform for the development of such hybrid molecules.

Combination with Other Bioactive Pharmacophores

The reactive chlorine atom of this compound serves as a chemical handle to link it to other known bioactive moieties. This can be achieved through the formation of ether, amine, thioether, or direct carbon-carbon bonds, as previously described.

For instance, a bioactive molecule containing a free amine, hydroxyl, or thiol group can be directly coupled to the 2-position of the oxadiazole ring. This approach has been utilized to synthesize hybrids of 1,3,4-oxadiazoles with other heterocyclic systems known for their pharmacological properties, such as quinolines, imidazoles, and pyrazoles. mdpi.comrsc.org The resulting hybrid molecules may exhibit synergistic or additive biological effects.

Table 2: Potential Bioactive Pharmacophores for Hybridization with this compound.

| Bioactive Pharmacophore | Potential Linkage | Resulting Hybrid Structure Class |

| Quinolines | Amine or Thioether | 2-(Quinolinylamino/thio)-5-ethyl-1,3,4-oxadiazoles |

| Imidazoles | Amine or Thioether | 2-(Imidazolylamino/thio)-5-ethyl-1,3,4-oxadiazoles |

| Pyrazoles | Amine or Thioether | 2-(Pyrazolylamino/thio)-5-ethyl-1,3,4-oxadiazoles |

| Indoles | C-C bond (e.g., Suzuki) | 2-(Indolyl)-5-ethyl-1,3,4-oxadiazoles |

Scaffold Diversity and Library Synthesis

The amenability of this compound to a wide range of chemical transformations makes it an ideal starting material for the construction of compound libraries for high-throughput screening. The derivatization strategies outlined above can be employed in a combinatorial fashion to rapidly generate a large number of structurally diverse molecules.

Solid-phase synthesis has emerged as a powerful technique for the efficient construction of such libraries. acs.orgacs.orgnih.gov While not specifically reported for this compound, the principles of solid-phase organic synthesis could be readily adapted. The oxadiazole core could be anchored to a solid support, followed by the sequential introduction of various building blocks at the 2-position. This approach allows for the streamlined synthesis and purification of a multitude of derivatives, which is invaluable for the discovery of new lead compounds in drug development and materials science. The generation of diverse libraries from this scaffold holds significant promise for identifying molecules with novel and enhanced biological activities. nih.govmdpi.com

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Ethyl 1,3,4 Oxadiazole

Electronic Structure and Aromaticity Calculations

The electronic nature and aromaticity of the 1,3,4-oxadiazole (B1194373) ring are fundamental to its stability and reactivity. Theoretical calculations offer deep insights into these properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying heterocyclic systems like 2-Chloro-5-ethyl-1,3,4-oxadiazole. mdpi.comscirp.org DFT, particularly with hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), is a widely used method to obtain optimized molecular structures and analyze frontier molecular orbitals (HOMO and LUMO). mdpi.com These calculations are often performed with various basis sets, such as the SVP basis set, to ensure high accuracy for vibrational spectra and other properties. mdpi.com For larger molecular systems, even the Hartree-Fock method with a 6-31G* basis set can provide reasonably accurate chemical shift data. researchgate.net

These computational approaches are employed to determine key electronic properties, including orbital energies, electron density distribution, and dipole moments. For instance, studies on related 1,3,4-oxadiazole derivatives have utilized DFT to calculate parameters that help predict the stability and reactivity of the compounds. mdpi.comnih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. scirp.org

Interactive Table: Examples of DFT Functionals and Basis Sets Used for Oxadiazole Studies

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | SVP | Optimized structures, HOMO/LUMO analysis | mdpi.com |

| DFT | B3LYP | 6-311+G** | Aromaticity (NICS), Stability analysis | scirp.org |

| Ab Initio | Hartree-Fock | 6-31G* | 13C Chemical Shift Calculations | researchgate.net |

The 1,3,4-oxadiazole ring is an aromatic heterocycle, and its degree of aromaticity influences its thermodynamic stability and reactivity. mdpi.com The relatively low aromaticity of some oxadiazole isomers, like 1,2,4-oxadiazoles, can lead to higher reactivity in ring-rearrangement reactions. mdpi.com Several computational indices are used to quantify aromaticity.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. scirp.org Negative NICS values are indicative of an aromatic ring current, while positive values suggest anti-aromaticity. scirp.org Studies comparing oxadiazole isomers have shown that 1,3,4-oxadiazole is the most stable isomer, a property linked to its aromatic character. scirp.org

Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. Calculations on related five-membered heterocyclic rings have demonstrated the utility of the HOMA index in quantifying the role of substituents on the ring's aromaticity. researchgate.net For this compound, the electron-withdrawing chloro group and the electron-donating ethyl group attached to the ring would be expected to modulate the electron density and, consequently, the aromaticity of the oxadiazole core.

Interactive Table: Aromaticity Indices for Heterocyclic Rings

| Index | Basis of Calculation | Interpretation | Application Example | Reference |

|---|---|---|---|---|

| NICS | Magnetic Shielding | Negative value = Aromatic; Positive value = Anti-aromatic | Comparing stability of oxadiazole isomers | scirp.org |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamics of this compound is essential for predicting its interactions with other molecules.

The ethyl group attached to the C5 position of the oxadiazole ring is not fixed in space and can rotate around the C-C single bond. Conformational analysis, typically performed using computational methods like DFT, can identify the most stable (lowest energy) arrangements of this ethyl group relative to the oxadiazole ring. The rotation will likely be characterized by a low energy barrier, with staggered conformations being energetically preferred over eclipsed conformations to minimize steric hindrance between the methyl group of the ethyl substituent and the atoms of the heterocyclic ring. The specific dihedral angle defining the most stable conformation would be influenced by a subtle interplay of steric and electronic factors.

The 1,3,4-oxadiazole ring itself is a relatively rigid, planar structure due to its aromatic character. mdpi.com However, molecular dynamics (MD) simulations can provide a more detailed picture of its flexibility over time. MD simulations calculate the motion of atoms by applying Newton's laws of motion, allowing for the observation of bond vibrations, angle bending, and torsional motions. nih.gov For molecules containing oxadiazole rings, MD simulations are used to confirm the stability of ligand-protein complexes by analyzing parameters like the root-mean-square deviation (RMSD). nih.govresearchgate.net In the context of this compound, an MD simulation would likely show the planarity of the oxadiazole ring being maintained, with the primary sources of flexibility being the rotation of the ethyl group and the movement of the chloro substituent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For 1,3,4-oxadiazole derivatives, QSAR models have been developed to predict various activities, including antimicrobial and antioxidant properties. derpharmachemica.combepls.com

These models are built by calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to create an equation that correlates these descriptors with the observed activity. derpharmachemica.comnih.gov The descriptors fall into several categories:

Thermodynamic Descriptors: These relate to the energy and stability of the molecule.

Steric Descriptors: These describe the size and shape of the molecule (e.g., Ovality, Principal Moment of Inertia). derpharmachemica.com

Electronic Descriptors: These quantify the electronic properties, such as the distribution of charge (e.g., Dipole Moment) and the energies of frontier orbitals (e.g., EHOMO). derpharmachemica.com

A QSAR study on antimicrobial oxadiazoles (B1248032) revealed that steric properties like Ovality and electronic properties like the dipole moment had a positive contribution to activity, while the HOMO energy had a negative contribution. derpharmachemica.com This suggests that for that specific activity, increasing the electronic charge on the molecule enhances its effect. derpharmachemica.com Although a specific QSAR model for this compound is not available, the principles derived from studies on analogous compounds can guide the design of new derivatives with potentially enhanced activities. bepls.comresearchgate.net

Interactive Table: Common Descriptors in QSAR Models for Oxadiazole Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity (Example) | Reference |

|---|---|---|---|

| Steric | Ovality | Positive Contribution | derpharmachemica.com |

| Steric | Principal Moment of Inertia (pMIZ) | Positive Contribution | derpharmachemica.com |

| Electronic | Dipole Moment | Positive Contribution | derpharmachemica.com |

| Electronic | HOMO Energy (EHOMO) | Negative Contribution | derpharmachemica.com |

Development of Predictive Models Relating Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) studies on substituted 1,3,4-oxadiazole analogues provide a foundation for developing predictive models of biological activity. derpharmachemica.com These models correlate physicochemical properties and structural descriptors of a series of compounds with their measured biological effects, such as antimicrobial or anticancer activity. derpharmachemica.comnih.gov For derivatives of the 1,3,4-oxadiazole scaffold, several statistically significant QSAR models have been developed through multiple linear regression analysis. derpharmachemica.com

The predictive power of these models is confirmed through validation methods like the leave-one-out cross-validation technique. derpharmachemica.com Key descriptors identified in these studies for related oxadiazole derivatives often include a combination of thermodynamic, electronic, and steric parameters. The insights from these general models suggest that the biological activity of this compound would be influenced by specific properties imparted by its substituents.

Table 1: Key Descriptor Classes in QSAR Models for 1,3,4-Oxadiazole Derivatives

| Descriptor Class | Specific Examples | Potential Influence on Activity | Supporting Evidence |

| Electronic | Dipole Moment, EHOMO (Energy of Highest Occupied Molecular Orbital) | A higher dipole moment has been positively correlated with activity, while a lower EHOMO is also favorable, suggesting that electron distribution is critical. | derpharmachemica.com |

| Steric | Ovality, Principal Moment of Inertia (PMIZ) | These descriptors relate to the molecule's shape and bulk. Increased values have shown a positive correlation, indicating that specific spatial arrangements can enhance binding. | derpharmachemica.com |

| Thermodynamic | Not explicitly detailed in all studies, but implied through electronic and steric effects. | The overall stability and reactivity of the molecule, influenced by its substituents, contribute to its interaction potential. | nih.gov |

| Hydrophobicity | Log P (Partition Coefficient) | This property, influenced by both chloro and ethyl groups, is crucial for membrane permeability and reaching biological targets. | afasci.com |

These models collectively indicate that a finely tuned balance of electronic and steric properties is essential for potent biological activity in this class of compounds. derpharmachemica.combepls.com

Contribution of Chloro and Ethyl Substituents to Activity

The chloro group at the 2-position is a key contributor to the molecule's electronic profile. As an electron-withdrawing group, it can significantly modulate the electron density of the oxadiazole ring. Studies on related halogenated oxadiazoles have shown that such substitutions can enhance biological activity. derpharmachemica.com For instance, the presence of a fluoro group, another halogen, has been noted to increase both antibacterial and anti-inflammatory activity in different series of 1,3,4-oxadiazole derivatives. derpharmachemica.com The chloro group also increases the molecule's lipophilicity, which can influence its ability to cross biological membranes. Furthermore, the chlorine atom can potentially participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the elucidation of binding interactions and the identification of key structural features responsible for this binding.

Elucidating Binding Interactions with Hypothetical Biological Targets

While direct docking studies on this compound are not widely published, extensive research on analogous 2,5-disubstituted 1,3,4-oxadiazoles provides a strong basis for predicting its binding behavior with various protein targets. nih.govrjptonline.orghilarispublisher.com These derivatives have been investigated as potential inhibitors for a range of enzymes implicated in diseases like cancer and bacterial infections. nih.govnih.govmdpi.com

Based on these studies, this compound could hypothetically interact with several biological targets. The oxadiazole ring itself is a key interaction hub. The nitrogen atoms in the ring are capable of acting as hydrogen bond acceptors, a common interaction seen in ligand-protein complexes. brieflands.comacs.org The ethyl group would likely engage in hydrophobic or van der Waals interactions within lipophilic pockets of a target's active site. The chloro substituent could form halogen bonds or hydrophobic interactions.

Table 2: Hypothetical Biological Targets and Predicted Interactions for this compound

| Hypothetical Target | Therapeutic Area | Key Interacting Residues (from related compounds) | Predicted Interactions for this compound | Supporting Evidence |

| VEGFR2 Tyrosine Kinase | Cancer | Cys, Asp, Glu, Leu | Hydrogen bonding via oxadiazole nitrogens; hydrophobic interactions via ethyl group. | nih.gov |

| EGFR Tyrosine Kinase | Cancer | Leu792, Met793, Cys797 | Hydrophobic interactions with the ethyl and chloro-substituted ring system. | hilarispublisher.com |

| Peptide Deformylase | Antibacterial | Not specified | The core scaffold would interact with the enzyme's active site, a common mode for oxadiazole antibacterials. | nih.gov |

| Factor Xa | Anticoagulant | Not specified | The oxadiazole core is known to be involved in the inhibition of Factor Xa. | mdpi.com |

Docking studies on similar compounds targeting EGFR tyrosine kinase have shown that the oxadiazole ring lies near key residues like Leu792 and Met793. hilarispublisher.com This suggests that the core heterocycle is crucial for anchoring the ligand within the active site.

Identification of Key Pharmacophoric Features and Interaction Hotspots

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Based on computational and structural studies of various 1,3,4-oxadiazole derivatives, a general pharmacophore model can be proposed for this compound. afasci.combrieflands.com

The key features include hydrogen bond acceptors, hydrophobic regions, and potentially a halogen bond donor. The two nitrogen atoms of the 1,3,4-oxadiazole ring are prominent hydrogen bond acceptors. acs.org The planar, aromatic nature of the oxadiazole ring itself can participate in π-π stacking or hydrophobic interactions.

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Type of Interaction | Supporting Evidence |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms (N3, N4) of the oxadiazole ring | Hydrogen Bonding | brieflands.comacs.org |

| Hydrophobic/Aromatic Center | Planar 1,3,4-oxadiazole ring | π-π Stacking, Hydrophobic Interaction | afasci.com |

| Hydrophobic Group | Ethyl substituent | Hydrophobic Interaction, van der Waals forces | afasci.com |

| Negative Ionizable/Halogen Bond | Chloro substituent | Halogen Bonding, Hydrophobic Interaction | derpharmachemica.com |

Superimposition of potent 1,3,4-oxadiazole analogues onto known ligands has revealed that the oxadiazole ring often acts as a central scaffold, correctly positioning the functional groups (like the chloro and ethyl groups) to interact with specific "hotspots" within a receptor's binding site. brieflands.com

Reaction Mechanism Prediction and Transition State Analysis

Predicting the reaction mechanism for the synthesis of this compound relies on well-established methods for forming the 1,3,4-oxadiazole ring. mdpi.com The most common and versatile synthetic routes involve the cyclodehydration of 1,2-diacylhydrazine precursors. acs.org

A plausible synthetic pathway for this compound starts with propanoic acid or its corresponding acid chloride. This would be converted to the acid hydrazide, which is then acylated with a two-carbon unit bearing a chlorine atom (or a precursor that is later chlorinated). The resulting 1,2-diacylhydrazine intermediate undergoes cyclization.

The key mechanistic step is the ring closure, which is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.govacs.org The mechanism of a POCl₃-mediated cyclodehydration involves the activation of a carbonyl oxygen by phosphorylation, making it a good leaving group. This is followed by an intramolecular nucleophilic attack by the other amide nitrogen, leading to the formation of the five-membered oxadiazole ring and subsequent elimination to achieve aromatization.

While detailed transition state analysis for this specific molecule is not available, theoretical studies on similar cyclization reactions confirm a stepwise mechanism involving zwitterionic or activated intermediates. oup.com The reaction is driven by the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 5 Ethyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-5-ethyl-1,3,4-oxadiazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH2-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) would present as a triplet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the oxadiazole ring.

In the ¹³C NMR spectrum, distinct signals would be observed for the two carbons of the ethyl group and the two carbons of the 1,3,4-oxadiazole (B1194373) ring. The carbon atom (C5) attached to the ethyl group and the carbon atom (C2) bearing the chlorine atom are expected to have characteristic chemical shifts in the downfield region, typically around 160-170 ppm for C5 and slightly more variable for C2 due to the halogen substituent. mdpi.commdpi.com The carbons of the ethyl group would appear in the upfield region.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | q | ~20-30 | Quartet | ~7 |

| -CH₃ | t | ~10-15 | Triplet | ~7 |

| C2 (C-Cl) | - | ~155-165 | Singlet | - |

| C5 (C-ethyl) | - | ~165-175 | Singlet | - |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. For this compound, key HMBC correlations would be expected between the methylene protons of the ethyl group and the C5 carbon of the oxadiazole ring, providing definitive evidence for the attachment of the ethyl group to the heterocyclic ring. researchgate.netresearchgate.netnih.govmdpi.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the ethyl group attached to the oxadiazole ring. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can provide information about the rotational barrier around the C5-CH₂ bond. However, for a simple ethyl group, significant rotational barriers are not typically expected at room temperature.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₅H₇ClN₂O), HRMS would be used to measure the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with an accuracy of a few parts per million. mdpi.comnih.gov This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Elemental Formula |

| [M]⁺ (³⁵Cl) | 146.0247 | C₅H₇³⁵ClN₂O |

| [M]⁺ (³⁷Cl) | 148.0217 | C₅H₇³⁷ClN₂O |

| [M+H]⁺ (³⁵Cl) | 147.0323 | C₅H₈³⁵ClN₂O |

| [M+H]⁺ (³⁷Cl) | 149.0294 | C₅H₈³⁷ClN₂O |

Note: The presence of chlorine results in a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry is commonly used to generate fragment ions, and the analysis of this fragmentation pattern provides valuable structural information. The fragmentation of 1,3,4-oxadiazoles is often characterized by the cleavage of the ring and the loss of substituents. For this compound, characteristic fragmentation pathways could include:

Loss of the chlorine atom: Formation of an [M-Cl]⁺ ion.

Loss of the ethyl group: Formation of an [M-C₂H₅]⁺ ion.

Cleavage of the oxadiazole ring: This can lead to various smaller fragment ions. For instance, the loss of N₂ and CO is a common pathway for oxadiazoles (B1248032).

Alpha-cleavage of the ethyl group: Loss of a methyl radical (CH₃) to form an [M-CH₃]⁺ ion.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, provides a robust confirmation of the proposed structure. mdpi.comnih.gov

Advanced Ionization Techniques (e.g., ESI, MALDI)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of organic molecules. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly valuable as they minimize fragmentation and predominantly produce the molecular ion.

Electrospray Ionization (ESI): In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₄H₅ClN₂O, the theoretical monoisotopic mass is 132.01 g/mol . biosynth.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. ESI-MS/MS experiments can be performed to induce fragmentation, which would likely involve the cleavage of the ethyl group or the chloro substituent, providing further structural confirmation. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for larger, non-volatile molecules, but it can also be applied to smaller organic compounds. scirp.orgresearchgate.netmdpi.comresearchgate.netnih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. For this compound, MALDI-TOF (Time-of-Flight) analysis would also be expected to show the molecular ion peak, likely as [M+H]⁺ or [M+Na]⁺, depending on the matrix and sample preparation. scirp.orgresearchgate.net The high resolution of TOF analyzers allows for accurate mass determination, further confirming the elemental composition. researchgate.netmdpi.com

| Ionization Technique | Expected Ion | Expected m/z (for ³⁵Cl) | Key Advantages for this Compound |

| Electrospray Ionization (ESI) | [M+H]⁺ | 133.02 | Soft ionization, clear molecular ion, isotopic pattern for Cl |

| MALDI | [M+H]⁺ or [M+Na]⁺ | 133.02 or 155.00 | High sensitivity, suitable for solid samples, accurate mass |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring has several characteristic vibrational modes. The C=N stretching vibration typically appears in the region of 1610-1560 cm⁻¹. nih.govnahrainuniv.edu.iqsamipubco.com The C-O-C stretching of the oxadiazole ring is another key indicator, often observed as a strong band around 1250 cm⁻¹ and another near 1020 cm⁻¹. nahrainuniv.edu.iqresearchgate.net The N-N stretching vibration is usually found in the 1070-1020 cm⁻¹ range. These characteristic absorptions provide a spectral fingerprint for the 1,3,4-oxadiazole core of the molecule.

Identification of Chloro and Ethyl Group Signatures

In addition to the vibrations of the heterocyclic ring, the IR spectrum of this compound will exhibit bands corresponding to the chloro and ethyl substituents.

Chloro Group: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. The exact position can be influenced by the electronic environment of the oxadiazole ring.

Ethyl Group: The ethyl group will give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2980-2850 cm⁻¹ range. nih.gov Bending vibrations for the methyl and methylene groups will appear in the 1460-1375 cm⁻¹ region.

| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |

| 1,3,4-Oxadiazole Ring | C=N stretch | 1610-1560 nih.govnahrainuniv.edu.iqsamipubco.com |

| C-O-C stretch | 1250-1020 nahrainuniv.edu.iqresearchgate.net | |

| N-N stretch | 1070-1020 | |

| Ethyl Group | C-H stretch (aliphatic) | 2980-2850 nih.gov |

| C-H bend | 1460-1375 | |

| Chloro Group | C-Cl stretch | 800-600 |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. tandfonline.comtandfonline.comnih.gov

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography would precisely determine the geometry of the this compound molecule. The 1,3,4-oxadiazole ring is expected to be nearly planar. desy.deacs.org The bond lengths within the ring (C-O, C=N, N-N) would be intermediate between single and double bonds due to electron delocalization, a hallmark of aromatic character. nih.gov For instance, the C=N bond lengths are anticipated to be around 1.29-1.31 Å, and the C-O bonds around 1.36-1.38 Å. The C-Cl bond length would be approximately 1.74 Å. The bond angles within the five-membered ring will be close to the ideal 108° for a planar pentagon, though some distortion is expected due to the different heteroatoms. The torsional angle between the plane of the oxadiazole ring and the ethyl group will also be determined, revealing the preferred conformation of the ethyl substituent relative to the ring.

| Parameter | Expected Value (based on related structures) |

| C=N Bond Length | ~ 1.29 - 1.31 Å |

| C-O Bond Length | ~ 1.36 - 1.38 Å |

| N-N Bond Length | ~ 1.40 - 1.42 Å |

| C-Cl Bond Length | ~ 1.74 Å |

| C-C (ethyl) Bond Length | ~ 1.52 Å |

| Ring Internal Angles | ~ 105° - 112° |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. tandfonline.comnih.gov For this compound, a variety of weak interactions are expected to play a crucial role in the crystal packing. rsc.orgresearchgate.netrsc.org These include:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent oxadiazole rings (Cl···N or Cl···O interactions). nih.gov

π-π Stacking: The planar oxadiazole rings can engage in π-π stacking interactions, which are a significant stabilizing force in the crystal packing of many aromatic and heterocyclic compounds. desy.deacs.org

C-H···N/O/Cl Hydrogen Bonds: The hydrogen atoms of the ethyl group can form weak hydrogen bonds with the nitrogen, oxygen, or chlorine atoms of neighboring molecules. rsc.org

Applications of 2 Chloro 5 Ethyl 1,3,4 Oxadiazole As a Chemical Scaffold in Research

Organic Synthesis Building Blocks and Intermediates

As a readily available chemical intermediate, 2-Chloro-5-ethyl-1,3,4-oxadiazole serves as a foundational component for constructing a variety of organic molecules. jst.go.jpbiosynth.com The presence of a chlorine atom at the 2-position of the oxadiazole ring provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the extension of the molecular framework.

Role in Multicomponent Reactions and Domino Sequences

While specific research detailing the direct participation of this compound in multicomponent reactions (MCRs) or domino sequences is not extensively documented, the broader class of 1,3,4-oxadiazoles is known to be accessible through such efficient synthetic strategies. researchgate.netrug.nlmdpi.com MCRs, which involve the one-pot combination of three or more starting materials, offer a streamlined approach to complex molecule synthesis. For instance, the Ugi-tetrazole reaction followed by a Huisgen rearrangement is a known metal-free protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. rug.nlacs.org Given its structure, this compound could potentially be a product of such reactions or a key intermediate in domino sequences where subsequent transformations follow an initial coupling event. The reactivity of the chloro-substituent makes it a candidate for sequential reactions where the initial formation of the oxadiazole ring is followed by further functionalization in a single pot.

Precursor for Advanced Organic Transformations

The 2-chloro-1,3,4-oxadiazole (B15249893) moiety is a valuable precursor for a range of advanced organic transformations. The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities and build molecular complexity. This reactivity is fundamental to its utility as a building block. For example, the reaction of similar 2-chloro-substituted oxadiazoles (B1248032) with amines or thiols is a common strategy for synthesizing libraries of compounds for biological screening. acs.org

Furthermore, the 1,3,4-oxadiazole (B1194373) ring itself is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug design. researchgate.netu-tokyo.ac.jp The incorporation of the this compound scaffold allows for the exploration of chemical space around this privileged heterocyclic core.

Agrochemical Research Applications

The 1,3,4-oxadiazole ring is a prominent feature in many agrochemical compounds due to its association with a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. mdpi.com The specific substitution pattern of this compound suggests its potential as a lead structure for the development of novel agrochemicals.

Design and Synthesis of Novel Herbicidal Agents

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their herbicidal properties. jst.go.jpdiva-portal.orgsioc-journal.cn For instance, novel 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole ring have demonstrated significant herbicidal activity against various weeds. jst.go.jp The synthesis of such compounds often involves the construction of the oxadiazole ring followed by the introduction of other functional groups.

While direct studies on the herbicidal activity of this compound derivatives are limited, the known structure-activity relationships of related compounds suggest that the combination of the oxadiazole core with a chloro and an alkyl group could be a promising starting point for designing new herbicides. nih.govuchile.cl The lipophilicity and electronic properties conferred by the ethyl and chloro substituents can influence the compound's uptake and interaction with biological targets in plants.

Table 1: Examples of 1,3,4-Oxadiazole Derivatives with Herbicidal Activity

| Compound/Derivative Class | Target Weeds | Reference |

|---|---|---|

| 5-Chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Graminaceous plants | jst.go.jp |

| 1,2,5-Oxadiazole N-oxide derivatives | Triticum aestivum (pre-emergence) | diva-portal.org |

| 2-Substituted amino-5-dehydroabietyl-1,3,4-oxadiazole derivatives | Not specified | sioc-journal.cn |

| 1,3,4-Oxadiazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety | Brassica campestris, Echinochloa crusgalli | tandfonline.com |

Development of Insecticidal Compounds

The 1,3,4-oxadiazole scaffold is a key component in a variety of insecticidal compounds. rsc.orgnih.govnih.gov Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles can exhibit potent insect growth regulatory activity. acs.org For example, trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety have shown significant insecticidal activity against pests like Mythimna separata and Plutella xylostella. rsc.org

The synthesis of these insecticidal derivatives often involves the reaction of a substituted acid hydrazide with a suitable reagent to form the oxadiazole ring, which is then further functionalized. scispace.com The this compound scaffold provides a template that can be modified to optimize insecticidal potency. The chloro group can be substituted to introduce toxophoric moieties that enhance the compound's interaction with insect-specific targets. Structure-activity relationship (SAR) studies of related compounds indicate that the nature of the substituents at the 2- and 5-positions of the oxadiazole ring is crucial for insecticidal activity. rsc.orgnih.gov

Table 2: Research on Insecticidal 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Insects | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole | Mythimna separata, Plutella xylostella | Good insecticidal activity, with some compounds showing 100% activity at 500 mg L⁻¹ | rsc.org |

| Steroidal 1,3,4-oxadiazoles | Aphids (Eriosoma lanigerum, Myzus persicae) | Potent insecticidal activity by destroying midgut cells. | nih.govacs.org |

| Anthranilic diamide (B1670390) analogs with 1,3,4-oxadiazole | Plutella xylostella, Spodoptera exigua | Compounds with a 1,3,4-oxadiazole were more potent than 1,2,4-oxadiazole (B8745197) analogs. | rsc.org |

| Carbohydrazides and 1,3,4-oxadiazoles with imidazolidine | Aedes aegypti | Promising adulticidal activity. | nih.gov |

Exploration as Fungicidal Agents

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antifungal agents. acs.orgctu.edu.vnfrontiersin.orgmdpi.com Numerous studies have demonstrated the potent fungicidal activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives against a wide range of plant pathogenic fungi. rhhz.netd-nb.info For instance, novel 1,3,4-oxadiazole derivatives have shown significant activity against Botrytis cinerea and Rhizoctonia solani. acs.org

The synthetic strategies towards these fungicidal compounds often leverage the reactivity of precursors that can be cyclized to form the oxadiazole ring. The presence of a chloro group in this compound offers a convenient handle for introducing various thioether or amino linkages, which have been shown to be important for antifungal activity in related structures. ctu.edu.vn Structure-activity relationship studies have highlighted that the nature and position of substituents on the aromatic rings attached to the oxadiazole core significantly influence the fungicidal efficacy. frontiersin.orgd-nb.info

Table 3: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles with 5-phenyl-2-furan moiety | Botrytis cinerea, Rhizoctonia solani | Obvious fungicidal activity at 500 µg/mL. | acs.org |

| 1,3,4-Oxadiazole/benzimidazole conjugates | Fusarium oxysporum | Displayed activity against F. oxysporum. | ctu.edu.vn |

| 1,3,4-Oxadiazole derivatives with arylpyrazoloxyl moiety | Rice sheath blight, Sorghum anthracnose | Some compounds showed higher activity than the reference fungicide tebuconazole. | rhhz.net |

| 1,3,4-Oxadiazole derivatives for maize diseases | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | Most derivatives exhibited positive antifungal activities. | frontiersin.org |

| Nicotinamide derivatives with 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Favorable antifungal activities. | d-nb.info |

Pharmaceutical Scaffold Research

The 1,3,4-oxadiazole nucleus is a prominent heterocyclic fragment in medicinal chemistry, recognized as a privileged structure for drug discovery. japsonline.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. japsonline.commdpi.com The specific substitutions at the 2- and 5-positions of the oxadiazole ring, such as the chloro and ethyl groups in this compound, are critical for tuning the molecule's biological activity.

Exploration as a Bioisostere in Medicinal Chemistry

In drug design, the 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. mdpi.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. The substitution of an amide or ester group with a 1,3,4-oxadiazole ring can lead to significant improvements in a drug candidate's profile.

This substitution is advantageous for several reasons:

Metabolic Stability: The oxadiazole ring is generally more resistant to metabolic degradation by hydrolases compared to esters and amides, potentially increasing the drug's half-life.

Physicochemical Properties: The 1,3,4-oxadiazole isomer typically exhibits lower lipophilicity compared to its 1,2,4-oxadiazole counterpart, which can influence solubility and absorption. derpharmachemica.com

Receptor Interaction: The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in amides and esters, thus preserving or enhancing binding affinity to biological targets. japsonline.com

The use of the 1,3,4-oxadiazole core as a carbonyl bioisostere is a key strategy in medicinal chemistry to enhance pharmacological activity and pharmacokinetic properties. derpharmachemica.com

Design of Compounds Targeting Specific Biological Pathways

The 1,3,4-oxadiazole scaffold is a versatile building block for creating compounds that target a multitude of biological pathways, playing a role in the development of treatments for various diseases. mdpi.com Researchers have successfully synthesized and tested numerous derivatives that modulate the activity of critical cellular components. For instance, a derivative of 5-ethyl-1,3,4-oxadiazole, specifically 5-ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole, has demonstrated notable antibacterial activity. mdpi.com

The broad spectrum of biological activities associated with the 1,3,4-oxadiazole scaffold underscores its importance in developing novel therapeutic agents. The table below summarizes some of the key biological pathways and activities targeted by compounds containing this scaffold.

| Biological Target/Activity | Therapeutic Area | Example Compounds/Derivatives | References |

| Antibacterial | Infectious Diseases | Furamizole, 5-ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole | mdpi.com |

| Anticancer | Oncology | Zibotentan, 2,5-disubstituted-1,3,4-oxadiazoles | japsonline.commdpi.com |

| Anti-inflammatory | Inflammation | 2,5-disubstituted-1,3,4-oxadiazoles | derpharmachemica.commdpi.com |

| Anticonvulsant | Neurology | 2,5-disubstituted-1,3,4-oxadiazoles | mdpi.com |

| Antiviral | Infectious Diseases | Raltegravir | japsonline.commdpi.com |

| Antihypertensive | Cardiology | Tiodazosin, Nesapidil | japsonline.com |

Role in the Development of Scaffolds for Enzyme Inhibition Research

A significant application of the 1,3,4-oxadiazole scaffold is in the design of specific enzyme inhibitors, which are crucial for treating numerous pathological conditions.

T-type Ca²⁺ Channel Inhibitors: Dysfunction of T-type calcium channels is implicated in disorders like neuropathic pain and epilepsy. Consequently, these channels are important drug targets. Research has led to the synthesis of 2,5-disubstituted 1,3,4-oxadiazole molecules as selective T-type channel inhibitors. For example, compounds like 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and evaluated in this context, demonstrating that chloro-substituted oxadiazoles are valuable probes for investigating the roles of T-channels.